![molecular formula C22H22N4O2 B14350757 (E,E)-N,N'-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine] CAS No. 97455-71-5](/img/structure/B14350757.png)
(E,E)-N,N'-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E,E)-N,N’-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine] is an organic compound characterized by its unique structure, which includes a phenylene core and ethoxypyridinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine] typically involves the condensation of 1,4-phenylenediamine with 6-ethoxypyridine-3-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine bonds.
Industrial Production Methods
化学反応の分析
Types of Reactions
(E,E)-N,N’-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxypyridinyl groups can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amines.
科学的研究の応用
(E,E)-N,N’-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of (E,E)-N,N’-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine] involves its interaction with specific molecular targets. For instance, as a ligand, it can bind to metal ions, forming complexes that exhibit unique catalytic or biological activities. The pathways involved may include coordination to metal centers and subsequent activation of substrates.
類似化合物との比較
Similar Compounds
N,N’-Bis(salicylidene)ethylenediamine: Another Schiff base ligand with similar coordination properties.
N,N’-Bis(2-pyridylmethylene)ethylenediamine: A related compound with pyridyl groups instead of ethoxypyridinyl groups.
Uniqueness
(E,E)-N,N’-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine] is unique due to its specific structural features, such as the ethoxypyridinyl groups, which may impart distinct electronic and steric properties compared to other similar compounds. These unique features can influence its reactivity, binding affinity, and overall effectiveness in various applications.
特性
CAS番号 |
97455-71-5 |
|---|---|
分子式 |
C22H22N4O2 |
分子量 |
374.4 g/mol |
IUPAC名 |
1-(6-ethoxypyridin-3-yl)-N-[4-[(6-ethoxypyridin-3-yl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C22H22N4O2/c1-3-27-21-11-5-17(15-25-21)13-23-19-7-9-20(10-8-19)24-14-18-6-12-22(26-16-18)28-4-2/h5-16H,3-4H2,1-2H3 |
InChIキー |
VMCQDULKGZYVOJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CN=C(C=C3)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


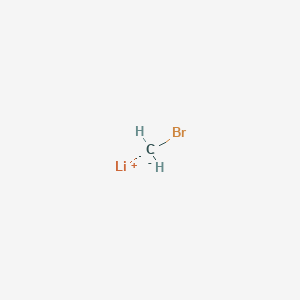
![4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14350689.png)
![N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide](/img/structure/B14350697.png)
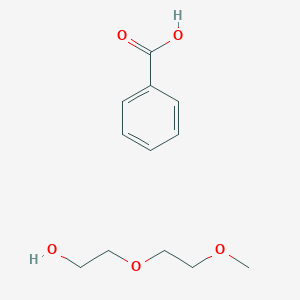
![N-[(4-Ethenylbenzene-1-sulfonyl)methyl]formamide](/img/structure/B14350699.png)
![2,2'-Oxybis[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one]](/img/structure/B14350710.png)
![1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene](/img/structure/B14350711.png)
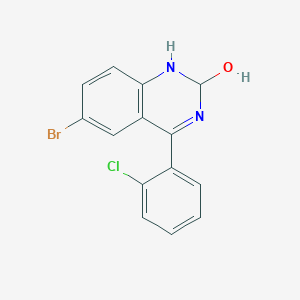
![1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14350728.png)

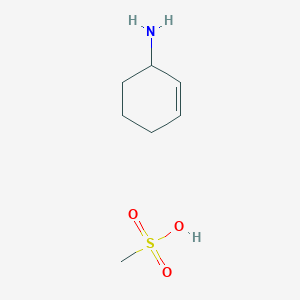
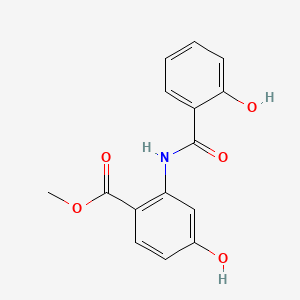
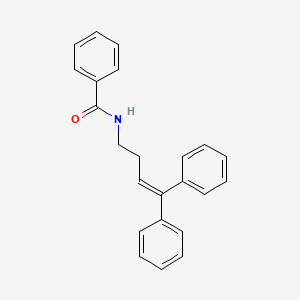
![5,11-Diphenyl-8H-cyclohepta[b]naphthalene](/img/structure/B14350764.png)
